molecular formula C18H16N4 B5092608 N'-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide

N'-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide

Cat. No. B5092608
M. Wt: 288.3 g/mol
InChI Key: SQHHJMPTQRVEFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide, also known as IQDMA, is a synthetic compound used in scientific research. It is a member of the indoloquinoline family and is known for its potential as an anticancer agent. The purpose of

Mechanism of Action

The exact mechanism of action of N'-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide is not fully understood, but it is believed to target multiple pathways involved in cancer cell growth and survival. One study found that N'-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide inhibits the activity of an enzyme called topoisomerase I, which is involved in DNA replication and repair. By inhibiting this enzyme, N'-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide may prevent cancer cells from dividing and replicating.
Biochemical and Physiological Effects:
N'-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide has been found to have a number of biochemical and physiological effects. In addition to inhibiting cancer cell growth, N'-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide has been shown to induce cell cycle arrest, increase reactive oxygen species (ROS) production, and activate the mitochondrial apoptotic pathway. It has also been found to inhibit angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients.

Advantages and Limitations for Lab Experiments

One advantage of N'-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide is its potential as an anticancer agent. Its ability to inhibit cancer cell growth and induce apoptosis makes it a promising candidate for cancer treatment. Additionally, N'-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide is relatively easy to synthesize and can be obtained in large quantities for use in lab experiments.
However, there are also limitations to using N'-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide in lab experiments. One limitation is its potential toxicity. While N'-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide has been found to be relatively non-toxic to normal cells, it can be toxic to cancer cells at high concentrations. Additionally, N'-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide is not very water-soluble, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on N'-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide. One area of interest is its potential as a combination therapy with other anticancer agents. N'-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide has been found to enhance the activity of other anticancer agents, such as paclitaxel and cisplatin. Another area of interest is the development of N'-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide analogs with improved solubility and bioavailability.
Conclusion:
In conclusion, N'-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide is a synthetic compound with potential as an anticancer agent. Its mechanism of action involves targeting multiple pathways involved in cancer cell growth and survival. While there are limitations to using N'-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide in lab experiments, it is a promising candidate for cancer treatment. Future research on N'-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide may lead to the development of new cancer therapies and improved treatment outcomes.

Synthesis Methods

N'-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide is synthesized through a multi-step process involving the reaction of 2-amino-3-carbethoxyindole with 2-bromoacetophenone, followed by cyclization with potassium carbonate. The resulting product is then treated with dimethylformamide dimethyl acetal to form N'-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide.

Scientific Research Applications

N'-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, N'-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide has been found to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer treatment.

properties

IUPAC Name

N'-(10H-indolo[3,2-b]quinolin-2-yl)-N,N-dimethylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4/c1-22(2)11-19-13-7-8-15-12(9-13)10-17-18(21-15)14-5-3-4-6-16(14)20-17/h3-11,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQHHJMPTQRVEFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=CC2=CC3=C(C4=CC=CC=C4N3)N=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647639
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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